molecular formula C27H21Br2N3O3 B11551662 2,4-Dibromo-6-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 3-methylbenzoate

2,4-Dibromo-6-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 3-methylbenzoate

Cat. No.: B11551662
M. Wt: 595.3 g/mol
InChI Key: CAXQRJGAXIHARC-IBBHUPRXSA-N
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Description

2,4-Dibromo-6-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 3-methylbenzoate is a complex organic compound that features a combination of bromine, naphthalene, and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 3-methylbenzoate typically involves multiple steps. One common approach is to start with the bromination of a suitable aromatic precursor to introduce the bromine atoms at the desired positions. This is followed by the formation of the imine and amide linkages through reactions with naphthylamine and acetamide derivatives under controlled conditions. The final step involves esterification to attach the 3-methylbenzoate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and ensuring compliance with environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 3-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups in place of bromine .

Scientific Research Applications

2,4-Dibromo-6-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 3-methylbenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 3-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C27H21Br2N3O3

Molecular Weight

595.3 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(naphthalen-2-ylamino)acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C27H21Br2N3O3/c1-17-5-4-8-20(11-17)27(34)35-26-21(12-22(28)14-24(26)29)15-31-32-25(33)16-30-23-10-9-18-6-2-3-7-19(18)13-23/h2-15,30H,16H2,1H3,(H,32,33)/b31-15+

InChI Key

CAXQRJGAXIHARC-IBBHUPRXSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)CNC3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)CNC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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